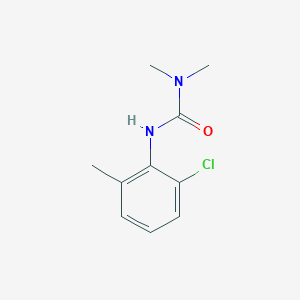

3-(2-Chloro-6-methylphenyl)-1,1-dimethylurea

描述

3-(2-Chloro-6-methylphenyl)-1,1-dimethylurea is an organic compound with the molecular formula C10H13ClN2O It is a derivative of urea, where the urea moiety is substituted with a 2-chloro-6-methylphenyl group and two methyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-methylphenyl)-1,1-dimethylurea typically involves the reaction of 2-chloro-6-methylaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The process may also incorporate purification steps such as recrystallization or chromatography to remove impurities.

化学反应分析

Types of Reactions

3-(2-Chloro-6-methylphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Urea derivatives with oxidized functional groups.

Reduction: Amine derivatives.

Substitution: Substituted urea derivatives with different functional groups replacing the chloro group.

科学研究应用

Herbicidal Use

Chlorotoluron is predominantly used as a pre-emergent herbicide for selective control of grassy and broad-leaved weeds in various crops, including cereals and sugar beets. Its mechanism involves inhibiting photosynthesis and disrupting the growth of target weed species while being less harmful to crops.

Efficacy Studies

A range of studies have documented the effectiveness of chlorotoluron:

- Weed Control : Research indicates that chlorotoluron effectively controls species such as Avena fatua (wild oat) and Setaria viridis (green foxtail) when applied at recommended rates .

- Application Rates : Optimal application rates vary based on soil type and climatic conditions, typically ranging from 1 to 3 kg/ha .

Environmental Impact

Chlorotoluron has been evaluated for its environmental impact, particularly its biodegradability and potential for bioaccumulation:

- Biodegradation : Studies show that chlorotoluron is readily biodegradable, with significant degradation observed within 10 days under controlled conditions .

- Ecotoxicology : While it poses moderate toxicity to non-target organisms, its use is regulated to minimize environmental risks, particularly in aquatic ecosystems .

Comparative Analysis of Herbicides

The following table compares chlorotoluron with other commonly used herbicides in terms of their properties and applications:

| Herbicide | Chemical Structure | Mode of Action | Target Weeds | Toxicity Level |

|---|---|---|---|---|

| Chlorotoluron | C10H13ClN2O | Photosynthesis inhibitor | Grassy and broad-leaved weeds | Moderate to mammals |

| Glyphosate | C3H8NO5P | Amino acid synthesis inhibitor | Annual weeds | Low to mammals |

| Atrazine | C8H14ClN5 | Photosynthesis inhibitor | Broadleaf and grassy weeds | Moderate to mammals |

Study 1: Efficacy in Wheat Cultivation

A field study conducted in Germany assessed the efficacy of chlorotoluron on wheat crops. The results indicated a significant reduction in weed biomass compared to untreated plots. The study concluded that chlorotoluron provided effective weed control without adversely affecting wheat yield .

Study 2: Environmental Risk Assessment

An environmental risk assessment was performed to evaluate the impact of chlorotoluron on aquatic ecosystems. The findings revealed that while the compound is moderately toxic to fish and invertebrates, appropriate application practices could mitigate risks, leading to recommendations for usage guidelines .

作用机制

The mechanism of action of 3-(2-Chloro-6-methylphenyl)-1,1-dimethylurea involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

相似化合物的比较

Similar Compounds

- 3-(2-Chloro-4-methylphenyl)-1,1-dimethylurea

- 3-(2-Chloro-5-methylphenyl)-1,1-dimethylurea

- 3-(2-Chloro-3-methylphenyl)-1,1-dimethylurea

Uniqueness

3-(2-Chloro-6-methylphenyl)-1,1-dimethylurea is unique due to the specific position of the chloro and methyl groups on the phenyl ring. This structural arrangement can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

生物活性

3-(2-Chloro-6-methylphenyl)-1,1-dimethylurea, commonly referred to as a phenylurea compound, has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent on the aromatic ring and two methyl groups attached to the urea nitrogen, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity. A study found that it was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Enterococcus faecalis | 30 |

These results suggest that the compound could be a viable candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown antiproliferative effects against several cancer cell lines, including:

- HeLa cells (cervical cancer)

- A549 cells (lung cancer)

The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 18 |

These findings indicate that the compound could potentially serve as a lead compound in cancer therapy development .

Structure-Activity Relationship (SAR)

The biological activity of phenylureas like this compound has been linked to their structural features. Modifications in the aromatic ring or variations in substituents can significantly impact their potency and selectivity. For instance, compounds with electron-withdrawing groups often exhibit enhanced activity due to increased lipophilicity and better binding affinity to target sites .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy Study : A comparative analysis of various phenylureas showed that this compound outperformed some traditional antibiotics in inhibiting bacterial growth in vitro .

- Cancer Cell Proliferation Inhibition : In a controlled laboratory setting, this compound was tested alongside standard chemotherapeutics and demonstrated comparable efficacy with lower toxicity profiles .

属性

IUPAC Name |

3-(2-chloro-6-methylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7-5-4-6-8(11)9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJBZGMKDGUYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338905 | |

| Record name | 3-(2-chloro-6-methylphenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15441-90-4 | |

| Record name | 3-(2-chloro-6-methylphenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。